3-(Trifluoromethyl)cyclopentane-1-carboxylic acid
Overview
Description
3-(Trifluoromethyl)cyclopentane-1-carboxylic acid is a chemical compound with the molecular formula C7H9F3O2 and a molecular weight of 182.14 g/mol It is characterized by the presence of a trifluoromethyl group attached to a cyclopentane ring, which is further substituted with a carboxylic acid group
Preparation Methods
The synthesis of 3-(Trifluoromethyl)cyclopentane-1-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of cyclopentanone with trifluoromethyl iodide in the presence of a base, followed by oxidation to introduce the carboxylic acid group . Industrial production methods often involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
3-(Trifluoromethyl)cyclopentane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Major Products: These reactions typically yield products such as trifluoromethyl-substituted alcohols, aldehydes, and ketones.
Scientific Research Applications
3-(Trifluoromethyl)cyclopentane-1-carboxylic acid has a wide range of applications in scientific research:
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 3-(Trifluoromethyl)cyclopentane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The carboxylic acid group can form hydrogen bonds with active sites of enzymes or receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
3-(Trifluoromethyl)cyclopentane-1-carboxylic acid can be compared with other similar compounds, such as:
1-(Trifluoromethyl)cyclopentane-1-carboxylic acid: This compound has a similar structure but differs in the position of the trifluoromethyl group.
3-(Trifluoromethyl)cyclobutane-1-carboxylic acid: This compound features a cyclobutane ring instead of a cyclopentane ring, leading to different chemical properties and reactivity.
Trifluoromethyl-substituted benzoic acids: These compounds have a benzene ring instead of a cyclopentane ring, resulting in distinct aromatic properties and applications.
The uniqueness of this compound lies in its combination of a cyclopentane ring with a trifluoromethyl group, providing a balance of stability and reactivity that is valuable in various research and industrial applications.
Properties
IUPAC Name |
3-(trifluoromethyl)cyclopentane-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9F3O2/c8-7(9,10)5-2-1-4(3-5)6(11)12/h4-5H,1-3H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYAYYEZWRSHEMJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC1C(=O)O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9F3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1547061-05-1 | |
Record name | 3-(trifluoromethyl)cyclopentane-1-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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